Cas no 941892-57-5 (N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide
- 4-Thiazoleacetamide, N-(cyclohexylmethyl)-2-[[2-[(3-methoxyphenyl)amino]-2-oxoethyl]thio]-
- N-(cyclohexylmethyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
- AKOS024640956
- 941892-57-5
- F2335-0425
- N-(cyclohexylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide
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- Inchi: 1S/C21H27N3O3S2/c1-27-18-9-5-8-16(10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-6-3-2-4-7-15/h5,8-10,13,15H,2-4,6-7,11-12,14H2,1H3,(H,22,25)(H,23,26)
- InChI Key: ALBRKBPLTWXYQI-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCC2CCCCC2)=O)N=C1SCC(NC1=CC=CC(OC)=C1)=O
Computed Properties
- Exact Mass: 433.14938408g/mol
- Monoisotopic Mass: 433.14938408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 134Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 12.57±0.70(Predicted)
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2335-0425-2μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-5μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-10μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-20μmol |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-1mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-2mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-3mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-4mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-5mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0425-10mg |
N-(cyclohexylmethyl)-2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide |
941892-57-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide
Research Briefing on N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide (CAS: 941892-57-5)
In recent years, the compound N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide (CAS: 941892-57-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide involves a multi-step process that includes the formation of the thiazole core, followed by the introduction of the cyclohexylmethyl and 3-methoxyphenylcarbamoylmethyl sulfanyl moieties. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. The compound's unique structure contributes to its ability to interact with specific biological targets, which has been the focus of several investigations.
One of the most notable findings in recent research is the compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Preliminary in vitro studies have demonstrated that N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide can selectively inhibit certain PPIs, leading to the suppression of tumor growth in cancer cell lines. These findings suggest its potential as a novel anticancer agent.
In addition to its anticancer properties, the compound has also been investigated for its anti-inflammatory effects. Research indicates that it can downregulate the expression of pro-inflammatory cytokines by targeting specific signaling pathways, such as the NF-κB pathway. This dual functionality—targeting both cancer and inflammation—makes it a particularly interesting candidate for further development. However, more in vivo studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Despite its promising potential, challenges remain in the clinical translation of N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent efforts have focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.
In conclusion, N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide represents a promising compound in the field of chemical biology and drug discovery. Its ability to modulate critical biological pathways underscores its potential as a therapeutic agent for various diseases. Future research should prioritize in vivo validation and the development of optimized derivatives to overcome current limitations. The ongoing studies on this compound highlight the importance of interdisciplinary collaboration in advancing pharmaceutical research.
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